1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one

Description

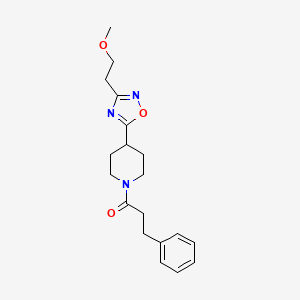

The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one (molecular formula: C22H28N3O3, molecular weight: 394.48 g/mol) features a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group. A propan-1-one bridge connects the piperidine to a phenyl ring.

Properties

IUPAC Name |

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-24-14-11-17-20-19(25-21-17)16-9-12-22(13-10-16)18(23)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGTVMQOICRSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one begins with commercially available precursors, including 2-methoxyethylamine, piperidine, and benzaldehyde.

Formation of Oxadiazole Ring: : The first step involves the formation of the oxadiazole ring. This can be achieved by reacting 2-methoxyethylamine with a suitable nitrile oxide in the presence of a catalyst under reflux conditions.

Piperidine Substitution: : The oxadiazole intermediate is then subjected to nucleophilic substitution with piperidine. This reaction is typically carried out in an aprotic solvent such as acetonitrile, under an inert atmosphere to prevent oxidation.

Phenylpropanone Attachment: : The final step involves attaching the phenylpropanone moiety. This can be done through a condensation reaction between the substituted piperidine derivative and benzaldehyde, under acidic conditions.

Industrial Production Methods

Industrial-scale production of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one often involves continuous flow synthesis. This method offers advantages such as enhanced reaction control, increased safety, and scalability. Key steps include automated mixing of reactants, precise temperature and pressure control, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding carbonyl derivatives.

Reduction: : Reduction of the oxadiazole ring can yield various hydrazine derivatives, depending on the reducing agent and conditions used.

Substitution: : The phenyl ring and piperidine moiety can participate in electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, H₂O₂, and CrO₃ are common oxidizing agents used for this compound.

Reducing Agents: : NaBH₄ and LiAlH₄ are typical reducing agents employed to achieve selective reductions.

Solvents: : Acetonitrile, ethanol, and dichloromethane are commonly used solvents, providing a controlled environment for reactions.

Major Products

Oxidation: : Conversion to carbonyl compounds, such as ketones and aldehydes.

Reduction: : Formation of hydrazine derivatives.

Substitution: : Introduction of various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one serves as a building block for creating complex organic molecules. Its functional groups enable the synthesis of derivatives with potential pharmaceutical and material applications.

Biology

This compound is utilized in biological research to study receptor binding and signal transduction pathways. Its ability to interact with specific molecular targets makes it valuable in drug discovery and development processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies focus on its efficacy and safety in treating various diseases, such as neurodegenerative disorders and cancers.

Industry

The compound's unique chemical structure lends itself to applications in the material sciences, including the development of novel polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can facilitate hydrogen bonding and π-π interactions, while the piperidine moiety enhances binding affinity. This compound modulates biochemical pathways by altering the activity of target proteins, influencing cellular processes and physiological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Oxadiazole-Piperidine/Piperazine Derivatives

Key Compounds Identified

Structural Insights

Oxadiazole Substituents :

- The target compound’s 2-methoxyethyl group contrasts with bulkier aromatic substituents (e.g., 4-fluorophenyl in , 4-pyridinyl in ). This may enhance solubility compared to halogenated analogs .

- Electron-withdrawing groups (e.g., trifluoromethoxy in ) could stabilize the oxadiazole ring but reduce metabolic stability.

- Linker Flexibility: The propanone linker in the target compound and provides conformational flexibility, whereas rigid linkers (e.g., benzyl in ) may restrict binding to biological targets.

Pharmacological Implications

- G Protein-Coupled Receptors (GPCRs) :

- Nicotinic Acetylcholine Receptors (nAChRs) :

- Solubility and Bioavailability :

- The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents (e.g., trifluoromethoxy in ), aiding oral absorption.

Biological Activity

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H22N4O2

- Molecular Weight : 302.37 g/mol

- CAS Number : 1239723-21-7

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Studies have suggested that derivatives of oxadiazoles can exhibit antidepressant-like effects in animal models. The oxadiazole moiety is often associated with neuroprotective properties.

- Antitumor Activity : Preliminary investigations have indicated that compounds similar to this structure may inhibit tumor growth in certain cancer cell lines. The mechanism may involve the modulation of apoptotic pathways or interference with cell cycle progression.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that oxadiazole derivatives can inhibit MAO, leading to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.

- Interaction with Receptors : The piperidine ring in the structure may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially contributing to its antidepressant effects.

- Cell Cycle Modulation : Research on similar compounds indicates potential interference with cell cycle regulators, promoting apoptosis in cancer cells.

Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a study conducted on rodent models, administration of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound was shown to increase levels of serotonin and norepinephrine in the brain, indicating a potential mechanism for its antidepressant effects.

Case Study 2: Antitumor Efficacy

A series of experiments were performed using human cancer cell lines treated with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity. The underlying mechanism was linked to apoptosis induction and disruption of the cell cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.